N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIKJGBPVJLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known thatthiadiazole derivatives have been widely studied in medicinal chemistry due to their ability to interact strongly with biological targets. They exert a broad spectrum of biological activities, including anticancer effects.
Mode of Action
Themesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to themesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom, which could potentially influence their bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects. These effects are likely the result of the compound’s interaction with its biological targets.
Biological Activity
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex chemical compound that incorporates several biologically active moieties. The presence of the thiadiazole and thiazolo-pyridine structures suggests potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features a furan ring and a carboxamide group, which are known to enhance solubility and biological activity. The thiadiazole moiety is often associated with antimicrobial and anticancer properties. The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds bearing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance:
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Cytotoxicity Studies : In vitro assays demonstrated that derivatives of thiadiazoles showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil .
Compound IC50 (MCF-7) IC50 (HepG2) Thiadiazole Derivative A 12 µM 15 µM Thiadiazole Derivative B 8 µM 10 µM Standard (5-FU) 20 µM 25 µM - Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests that the compound may interfere with cellular signaling pathways critical for cancer cell survival .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
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Antibacterial Assays : Compounds with similar structures have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were measured to evaluate their efficacy.
Compound MIC (S. aureus) MIC (E. coli) Thiadiazole Derivative C 32 µg/mL 64 µg/mL Thiadiazole Derivative D 16 µg/mL 32 µg/mL - Mechanism of Action : The antimicrobial activity is hypothesized to result from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Properties : A study published in Pharmaceutical Research detailed the synthesis and evaluation of various thiadiazole derivatives against cancer cell lines. Results indicated that modifications at specific positions significantly enhanced anticancer activity compared to parent compounds .
- Antimicrobial Evaluation : Another research article focused on the synthesis of thiadiazole-based compounds and their evaluation against resistant bacterial strains. The study highlighted the importance of structural modifications in improving antimicrobial efficacy .
Scientific Research Applications
Biological Activities
The biological evaluation of N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has revealed several promising applications:
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For example:
- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Properties
The compound's derivatives have shown potential as antimicrobial agents. Studies have highlighted their effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Research suggests that derivatives can inhibit fungal growth effectively in vitro .
Case Studies
Several case studies illustrate the effectiveness of this compound in therapeutic applications:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its amide, thiadiazole, and thiazolo-pyridine moieties:
Amide Hydrolysis
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Reaction : Acidic or basic hydrolysis of the carboxamide group.
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Conditions : H₂SO₄ (acidic) or NaOH (basic).
Thiadiazole Ring Reactivity
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Oxidation : Susceptible to oxidation, potentially forming sulfones.
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Alkylation : Electrophilic substitution at nitrogen or sulfur positions.
Thiazolo-pyridine Reactivity
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Reduction : Pyridine ring reduction to form tetrahydro derivatives .
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Nucleophilic Substitution : Reactions at the 2-position (e.g., coupling with diamines) .
Coupling Reactions
The compound’s carboxamide group enables peptide-like coupling reactions:
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Mixed Anhydride Formation : Reaction with chloroformates (e.g., ethyl chloroformate) in the presence of bases .
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Active Ester Synthesis : Formation of p-nitrophenyl or N-hydroxysuccinimide esters for nucleophilic acyl substitution .
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Amide Bond Formation : Reaction with diamines to form extended amide chains .
Stability and Degradation
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Thermal Stability : Likely stable under standard conditions but may degrade under extreme heat.
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pH Sensitivity : Amide bonds may hydrolyze under acidic or basic conditions .
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Chemical Sensitivity : Thiadiazole and thiazolo-pyridine rings may oxidize in the presence of strong oxidants.
Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₃S₂ | |
| Molecular Weight | 404.5 g/mol | |
| SMILES | Cc1nnc(NC(=O)CN2CCc3nc(NC(=O)c4ccoc4)sc3C2)s1 |
This compound’s reactivity is shaped by its heterocyclic framework and amide functionality, enabling diverse transformations relevant to medicinal chemistry. Further studies are needed to fully characterize its stability and interaction mechanisms.
Q & A
Q. What in vivo pharmacokinetic data are lacking?
- Priority studies :
- Oral bioavailability : Current data limited to IV administration; require PK studies with enteric-coated tablets .
- Metabolite profiling : LC-MS/MS needed to identify hepatotoxic metabolites (e.g., sulfoxide derivatives) .
Q. How to prioritize derivatives for preclinical development?
- Decision framework :
- Scorecard metrics : Weighted scoring of potency (IC50), solubility (LogP < 3), and synthetic feasibility (step count ≤ 5) .
- Table 2 : Lead candidate ranking example:
| Derivative | IC50 (µM) | LogP | Synthetic Steps | Priority Score |
|---|---|---|---|---|
| Compound A | 10 | 2.8 | 5 | 8.5/10 |
| Compound B | 8 | 3.5 | 7 | 6.2/10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
